5-Bromo-2-(2-methoxyphenyl)pyridine
Overview
Description
5-Bromo-2-(2-methoxyphenyl)pyridine is a chemical compound used as a ligand for central nicotinic acetylcholine receptor . It is also used in a novel synthetic approach to anti-HIV active integrase inhibitors .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of this compound is C12H10BrNO . Its average mass is 264.118 Da and its monoisotopic mass is 262.994568 Da .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Scientific Research Applications
Antiviral Activity
5-Bromo-2-(2-methoxyphenyl)pyridine derivatives have been explored for their potential antiviral activities. A study by Hocková et al. (2003) discussed the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted with various groups, including bromine. These compounds showed notable inhibitory activity against retrovirus replication in cell culture, highlighting their potential application in antiviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Spectroscopic and Optical Studies
The compound has also been a subject of spectroscopic and optical studies. For instance, Vural and Kara (2017) conducted Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy studies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, to understand its structural and optical properties. Such studies are crucial for developing new materials and understanding their interactions at the molecular level (Vural & Kara, 2017).
Magnetic Properties
The magnetic properties of compounds containing this compound have been investigated. Zheng Chang-zheng (2011) synthesized a complex with this compound and analyzed its crystal structure and magnetic properties. Such studies are significant in the field of material science, particularly in the development of new magnetic materials (Zheng Chang-zheng, 2011).
Heterocyclic Synthesis
In the realm of organic synthesis, this compound plays a role in the creation of novel heterocyclic compounds. Jin Wusong (2011) reported on the selective synthesis of novel 5-bromopyrimidine derivatives using this compound. These types of synthetic pathways are vital for the development of new pharmaceuticals and organic materials (Jin Wusong, 2011).
Corrosion Inhibition
Research by Saady et al. (2020) explored the use of a pyridine derivative in corrosion inhibition. The study found that the compound exhibited significant effectiveness in preventing corrosion, a property that is highly valuable in industrial applications, particularly in metal preservation and maintenance (Saady et al., 2020).
Safety and Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests that future research could focus on developing such synthetic routes for 5-Bromo-2-(2-methoxyphenyl)pyridine and similar compounds.
Mechanism of Action
Target of Action
It’s known that brominated compounds like this one are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-(2-methoxyphenyl)pyridine would likely interact with a palladium catalyst and an organoboron reagent . The bromine atom in the compound would be replaced by an organoboron group in a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it’s used. In Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, the type of organoboron reagent used, and the reaction conditions .
Properties
IUPAC Name |
5-bromo-2-(2-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-5-3-2-4-10(12)11-7-6-9(13)8-14-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGPUYMWRRGPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677952 | |
Record name | 5-Bromo-2-(2-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194683-55-0 | |
Record name | 5-Bromo-2-(2-methoxyphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194683-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(2-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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